

An In-depth Technical Guide to the Physicochemical Properties of Mequitamium Iodide

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Compound of Interest

Compound Name: Mequitamium Iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Mequitamium Iodide**, a quaternary ammonium compound with significant pharmacological activity. The information presented herein is intended to support research, drug development, and formulation activities by providing key data and experimental context.

Chemical Identity and Structure

Mequitamium Iodide, with the systematic name (\pm) -1-Methyl-3-(phenothiazin-10-ylmethyl)quinuclidinium iodide, is a synthetic compound belonging to the phenothiazine class. [1] Its chemical structure consists of a tricyclic phenothiazine core linked to a quinuclidine ring system, with a permanently charged quaternary ammonium group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **Mequitamium Iodide** is presented in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of appropriate formulation and delivery strategies.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₅ IN ₂ S	[2]
Molecular Weight	464.41 g/mol	[1]
Melting Point	Not explicitly reported. Determined by capillary method.	
Solubility	Soluble in DMSO. As a quaternary ammonium salt, high water solubility is expected.	[3]
pKa	As a quaternary ammonium compound with a permanent positive charge on the nitrogen, the concept of pKa for this functional group is not applicable.	
LogP (Octanol-Water Partition Coefficient)	Estimated range of 1-3.	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of **Mequitamium Iodide**.

Melting Point Determination (Capillary Method)

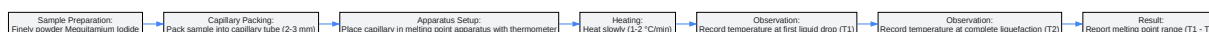
Objective: To determine the temperature range over which **Mequitamium Iodide** transitions from a solid to a liquid state.

Methodology:

- A small, finely powdered sample of **Mequitamium Iodide** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[5]
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5][6]

Experimental Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of **Mequitamium Iodide**.

Aqueous Solubility Determination (Shake-Flask Method)

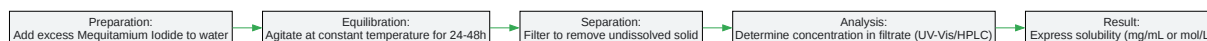
Objective: To quantify the solubility of **Mequitamium Iodide** in water.

Methodology:

- An excess amount of **Mequitamium Iodide** is added to a known volume of deionized water in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
- The suspension is then filtered to remove undissolved solid.
- The concentration of **Mequitamium Iodide** in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

- The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Aqueous Solubility Determination



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Caption: Workflow for determining the aqueous solubility of **Mequitamium Iodide**.

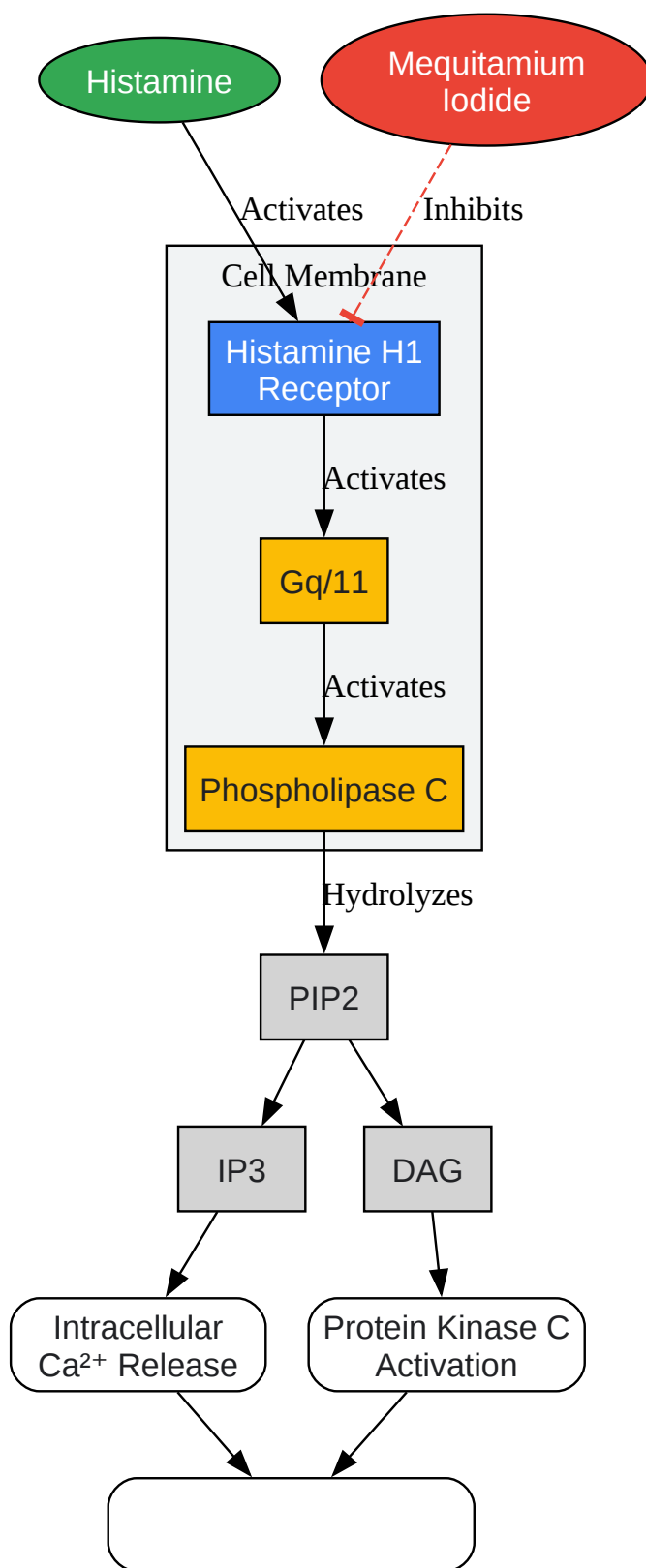
LogP Determination (Shake-Flask Method)

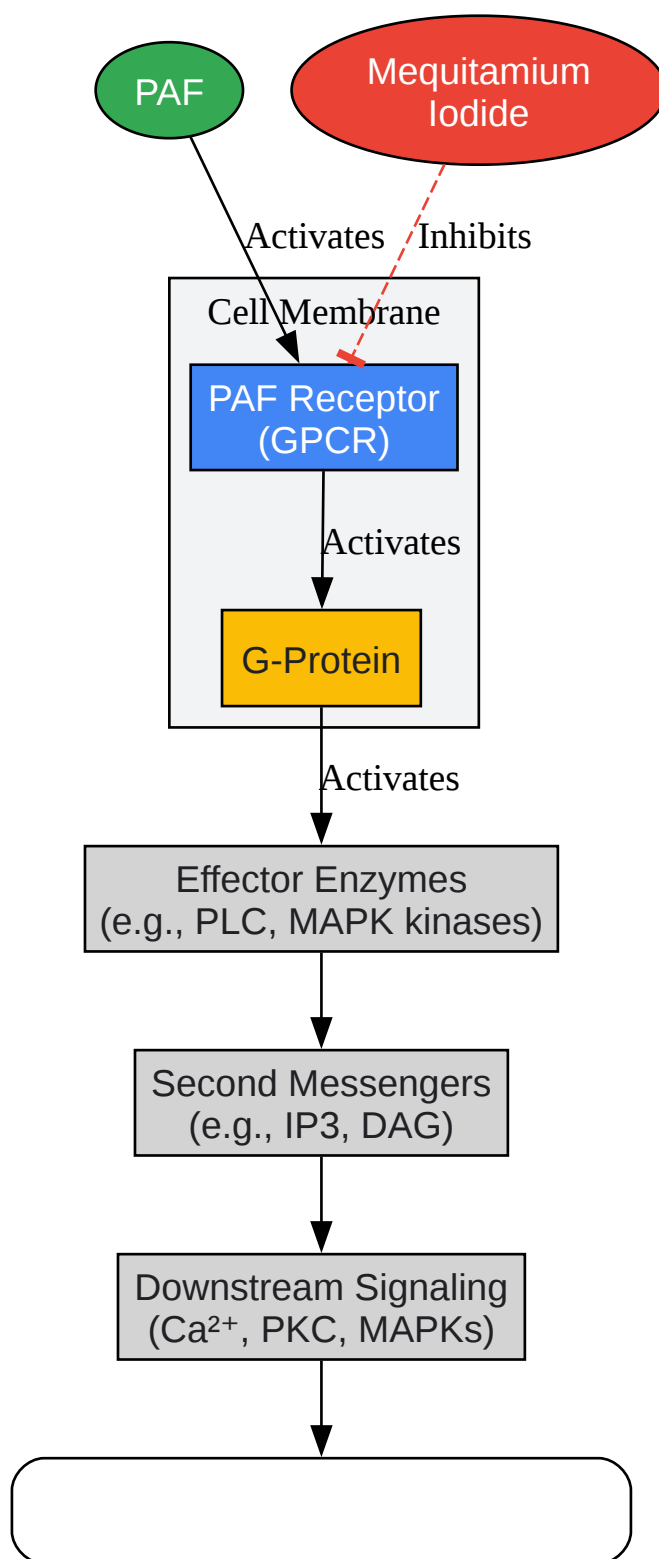
Objective: To determine the octanol-water partition coefficient (LogP) of **Mequitamium Iodide**, a measure of its lipophilicity.

Methodology:

- Equal volumes of n-octanol and water are pre-saturated with each other.
- A known amount of **Mequitamium Iodide** is dissolved in the aqueous phase.
- The two phases are mixed in a sealed vessel and agitated until partitioning equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of **Mequitamium Iodide** in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC).^{[8][9]}
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.^[10]

Experimental Workflow for LogP Determination





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